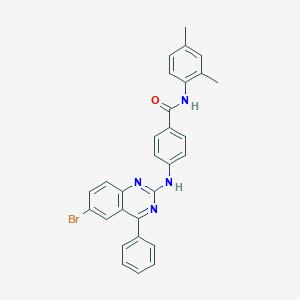
1-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)-3-METHOXYUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is a synthetic organic compound characterized by its unique thiazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea typically involves the reaction of 3,4-dimethylthiazole-2-thione with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and methoxyurea moiety. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-N’-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate
Uniqueness
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N’-methoxyurea is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxyurea group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H11N3O2S2 |
|---|---|
Molekulargewicht |
233.3g/mol |
IUPAC-Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-methoxyurea |
InChI |
InChI=1S/C7H11N3O2S2/c1-4-5(8-6(11)9-12-3)14-7(13)10(4)2/h1-3H3,(H2,8,9,11) |
InChI-Schlüssel |
GXKIRCCTPPEEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=S)N1C)NC(=O)NOC |
Kanonische SMILES |
CC1=C(SC(=S)N1C)NC(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)pyrrolidine-2,5-dione](/img/structure/B409841.png)
![2-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409842.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide](/img/structure/B409843.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B409848.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-iodobenzohydrazide](/img/structure/B409849.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B409850.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409852.png)

![3-nitro-1-methyl-4-[(4-methylphenyl)sulfanyl]quinolin-2(1H)-one](/img/structure/B409854.png)

![N-(4-chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B409859.png)
![8-(Thien-2-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409860.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B409861.png)
![N-(2,4-dichlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B409862.png)
